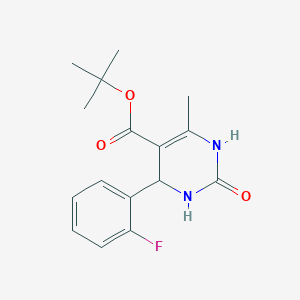

![molecular formula C11H9F4NO3 B2427268 3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 117291-14-2](/img/structure/B2427268.png)

3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid, commonly known as FTPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FTPP is a derivative of the amino acid proline and is known for its unique properties, including its ability to inhibit the activity of certain enzymes in the body.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques and Derivatives : The compound is used in various synthesis techniques for creating fluorine-containing compounds. For instance, it can serve as a building block in synthesizing specific antibacterial agents, as seen in the synthesis of arylfluoroquinolones, characterized by fluorine atoms at strategic positions, substituted amino groups, and phenyl groups (Chu et al., 1986); (Chu et al., 1987).

Structural Analysis and Modeling : Research involving density functional theory (DFT) models and spectroscopy (IR and Raman) for understanding the vibrational and electronic structure of related fluorinated compounds provides valuable insights into their molecular properties (Pallavi & Tonannavar, 2020).

Fluorinated Compound Synthesis and Evaluation

Fluorinated Amino Acids and Derivatives : The compound forms a crucial part of the synthesis of various fluorinated amino acids and their derivatives, which have applications in creating specific pharmaceutical agents and materials with unique properties (Monclus et al., 1995).

Antimicrobial Activity Evaluation : Derivatives of the compound have been synthesized and evaluated for their potential antimicrobial activity, contributing to the development of new antibacterial and antifungal agents (Bonacorso et al., 2018).

Electrochemical Fluorination : The compound's derivatives have been subjected to electrochemical fluorination processes to create perfluoroacid fluorides, demonstrating its versatility in chemical synthesis and applications in creating fluorochemicals (Abe et al., 1992).

Biomedical and Chemical Research

Fluorescence Labeling and Sensing : The compound and its derivatives have been explored for their potential in fluorescence labeling of proteins, aiding in the study of protein structure and dynamics (Summerer et al., 2006).

Material Science Applications : Research into the synthesis of novel polyimides derived from related fluorinated compounds demonstrates its application in material science, particularly in creating materials with excellent thermal stability and mechanical properties (Yin et al., 2005).

Crystal Structure Analysis : Studies on the crystal structure of similar amino-phenyl boronic acid derivatives provide insights into their chemical properties and potential uses in sensing materials (Das et al., 2003).

properties

IUPAC Name |

3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F4NO3/c12-7-3-1-2-6(4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRYOEPAUNPIMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)O)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2427189.png)

![(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2427191.png)

![N-(4-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2427195.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2427197.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2427202.png)

![3-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2427206.png)